An In-depth Technical Guide to 5-Ethyl-2-methylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Ethyl-2-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is a heterocyclic organic compound with the chemical formula C8H11N.[1][2] It is a substituted pyridine derivative that holds significant industrial importance, primarily as a key intermediate in the synthesis of nicotinic acid (Niacin or Vitamin B3) and its amide, nicotinamide.[1][3][4] Its utility extends to the production of various pharmaceuticals, including the anti-inflammatory drug Etoricoxib and the type-2 diabetes medication Pioglitazone, as well as agrochemicals like the herbicide Toperamezone.[5] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-ethyl-2-methylpyridine.
Chemical Structure and Identification
5-Ethyl-2-methylpyridine consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position.
| Identifier | Value |
| IUPAC Name | 5-ethyl-2-methylpyridine[6][7] |
| CAS Number | 104-90-5[2][7] |
| Molecular Formula | C8H11N[7][8] |
| SMILES | CCC1=CN=C(C=C1)C[6][7] |
| InChI Key | NTSLROIKFLNUIJ-UHFFFAOYSA-N[6][7] |
| Synonyms | 5-Ethyl-2-picoline, Aldehydecollidine, 2-Methyl-5-ethylpyridine[2][9] |
Physicochemical Properties
5-Ethyl-2-methylpyridine is a colorless to light yellow liquid with a sharp, aromatic odor.[6][8] It is combustible and hygroscopic.[8][10] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Weight | 121.18 g/mol [6] |
| Density | 0.919 g/mL at 25 °C[8] |
| Boiling Point | 178 °C[1] |
| Melting Point | -70.3 °C[1][11] |
| Flash Point | 66.11 °C (151.00 °F)[12] |
| Water Solubility | 12.0 g/L at 20 °C[12][13] |
| logP (o/w) | 2.178 (estimated)[12] |
| pKa | 6.51[6][13] |
| Vapor Density | 4.2 (Air = 1)[12] |
| Refractive Index | 1.497 at 20 °C[8] |
Reactivity and Stability
5-Ethyl-2-methylpyridine is a stable compound under normal conditions.[10] It is a weak base and reacts exothermically with acids to form salts.[8][9] The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[8][10] A notable hazardous reaction can occur with nitric acid at elevated temperatures and pressures, which can be explosive.[8][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[10]
Synthesis of 5-Ethyl-2-methylpyridine
The primary industrial synthesis of 5-ethyl-2-methylpyridine is achieved through the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[1][4] This reaction is typically carried out at high temperatures and pressures in the presence of a catalyst.
Caption: Synthesis pathway of 5-Ethyl-2-methylpyridine.
Experimental Protocol: Synthesis from Paraldehyde and Ammonia
The following protocol is adapted from a procedure published in Organic Syntheses.[14]
Materials:
-
Paraldehyde (1.57 moles)
-
28% Aqueous ammonium hydroxide (4.38 moles)
-
Ammonium acetate (0.065 moles)
-
Chloroform
Procedure:
-
A 2-liter steel reaction vessel is charged with 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.
-
The vessel is sealed and heated to 230°C with continuous agitation. This temperature is maintained for one hour.
-
After cooling the autoclave to room temperature, the resulting two-layered reaction mixture is separated.
-
To the non-aqueous layer, 60 mL of chloroform is added to precipitate out dissolved water, which is then combined with the main aqueous layer.
-
The aqueous layer is extracted three times with 50 mL portions of chloroform.
-
The chloroform extracts are combined with the main non-aqueous portion.
-
Chloroform is removed by distillation at atmospheric pressure.
-
The residue is then subjected to fractional distillation under reduced pressure (17 mm Hg).
-
The fraction boiling at 65-66°C is collected as 5-ethyl-2-methylpyridine.
Caption: Experimental workflow for the synthesis of 5-Ethyl-2-methylpyridine.
Analytical Methods
The purity and identity of 5-ethyl-2-methylpyridine can be determined using standard analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[6][15]
Experimental Protocol: HPLC Analysis
The following is a representative HPLC method for the analysis of 5-ethyl-2-methylpyridine.[15]
Instrumentation:
-
HPLC system with a UV detector
-
Primesep 100 mixed-mode column (or equivalent)
Mobile Phase:
-
A gradient mobile phase consisting of acetonitrile and water with a sulfuric acid buffer. For Mass Spectrometry (MS) detection, formic acid can be used as a substitute for sulfuric acid.
Detection:
-
UV detection at 250 nm.
Procedure:
-
Prepare a standard solution of 5-ethyl-2-methylpyridine of known concentration in the mobile phase.
-
Prepare the sample solution by diluting the test material in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound at 250 nm.
-
The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be calculated based on the peak area.
Applications in Drug Development and Other Industries
The primary application of 5-ethyl-2-methylpyridine is as a precursor for the synthesis of nicotinic acid.[1][15] This is typically achieved through oxidation with nitric acid.[1] Nicotinic acid is a vital human nutrient and is also used in various pharmaceutical formulations.
Caption: Role of 5-Ethyl-2-methylpyridine in various industries.
Safety and Toxicology
5-Ethyl-2-methylpyridine is classified as toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[10] It can cause severe skin burns and eye damage.[10] The oral LD50 in rats is reported as 1300 uL/kg.[12] It is also considered harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[10] Work should be conducted in a well-ventilated area.[10]
References
- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Fine Chemicals - 5-ethyl-2-methylpyridine [jubilantingrevia.com]
- 6. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-ETHYL-2-METHYLPYRIDINE | CAS 104-90-5 [matrix-fine-chemicals.com]
- 8. 5-Ethyl-2-methylpyridine | 104-90-5 [chemicalbook.com]
- 9. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. 5-Ethyl-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 12. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 13. 5-Ethyl-2-methylpyridine manufacturers and suppliers in india [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
